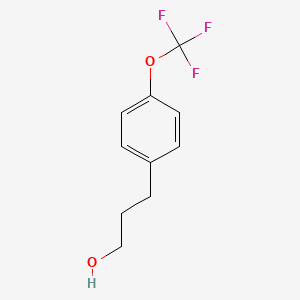
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
“3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” is a heterocyclic organic compound . It is offered by Alfa Chemistry for experimental and research use .
Synthesis Analysis
In a study, a compound similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” can be found in various databases .Chemical Reactions Analysis
The electrochemical and spectroelectrochemical properties of compounds similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” have been studied . The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, such as its density, melting point, boiling point, structure, formula, and molecular weight, can be found in various databases .Scientific Research Applications
Application 1: Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of electrochromic polymers, which can change their color when a voltage is applied .
- Methods of Application : The compound is incorporated into the side chain of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are then electrochemically synthesized . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes : The introduction of the compound decreases the HOMO and LUMO energy levels of the polymers, allowing them to display various colors at different voltages . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 2: Spectroelectrochemical Properties of Phthalocyanine
- Summary of the Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanines, which have potential applications in various scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
- Methods of Application : The compound is reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile . This is then used to synthesize the phthalocyanines .
- Results or Outcomes : The electrochemical and spectroelectrochemical properties of the phthalocyanines were investigated using various electrochemical techniques . The complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Application 3: Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of electrochromic polymers, which can change their color when a voltage is applied .
- Methods of Application : The compound is incorporated into the side chain of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are then electrochemically synthesized . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes : The introduction of the compound decreases the HOMO and LUMO energy levels of the polymers, allowing them to display various colors at different voltages . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 4: Spectroelectrochemical Properties of Phthalocyanine
- Summary of the Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanines, which have potential applications in various scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
- Methods of Application : The compound is reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile . This is then used to synthesize the phthalocyanines .
- Results or Outcomes : The electrochemical and spectroelectrochemical properties of the phthalocyanines were investigated using various electrochemical techniques . The complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Application 5: Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of electrochromic polymers, which can change their color when a voltage is applied .
- Methods of Application : The compound is incorporated into the side chain of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are then electrochemically synthesized . The anodic layers were prepared potentiostatically onto glass substrates .
- Results or Outcomes : The introduction of the compound decreases the HOMO and LUMO energy levels of the polymers, allowing them to display various colors at different voltages . The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
Application 6: Spectroelectrochemical Properties of Phthalocyanine
- Summary of the Application : This compound is used in the synthesis of peripherally tetra-substituted phthalocyanines, which have potential applications in various scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
- Methods of Application : The compound is reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile . This is then used to synthesize the phthalocyanines .
- Results or Outcomes : The electrochemical and spectroelectrochemical properties of the phthalocyanines were investigated using various electrochemical techniques . The complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Safety And Hazards
Future Directions
A study has shown that 4-(trifluoromethoxy)phenyl-containing polymers, which could potentially include “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, are promising anodic materials for electrochromic devices . This suggests potential future directions for the use of this compound in the field of electrochemical technologies .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol | |
CAS RN |
1000519-40-3 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



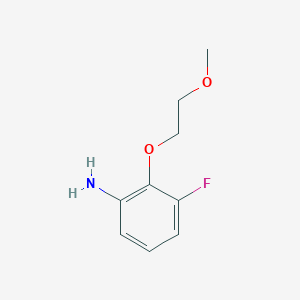
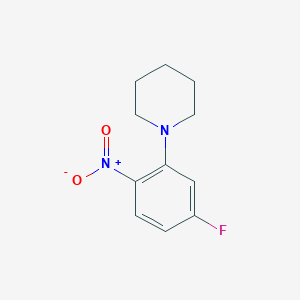
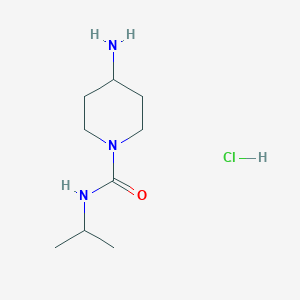
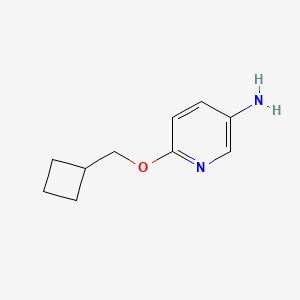
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
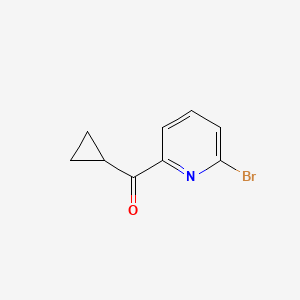
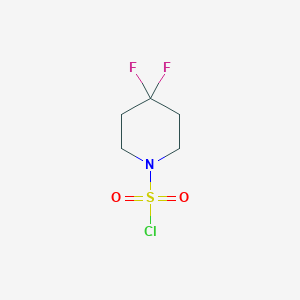
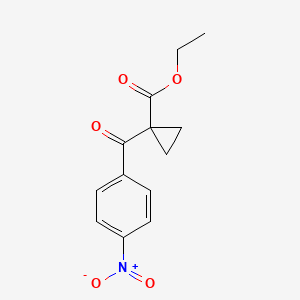
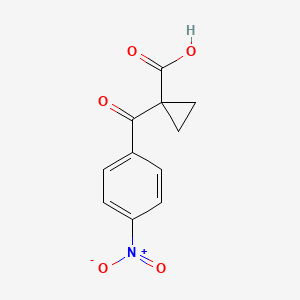
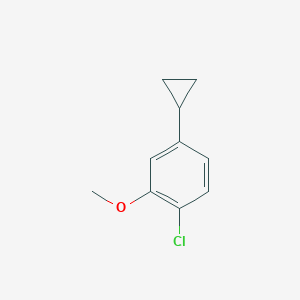
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)